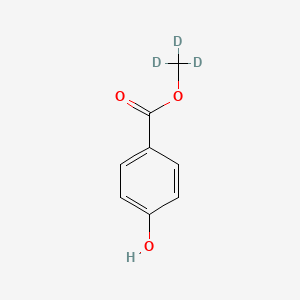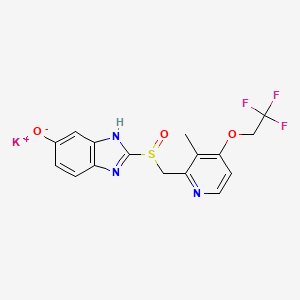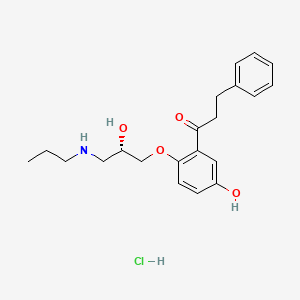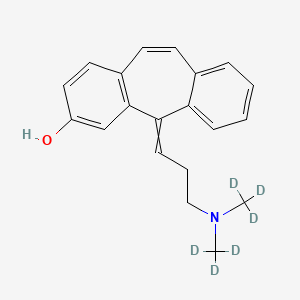
Methyl-d3 Paraben
Vue d'ensemble
Description
Methylparaben, also known as Methyl 4-hydroxybenzoate, is a preservative with the chemical formula CH3(C6H4(OH)COO) . It is the methyl ester of p-hydroxybenzoic acid . It serves as a pheromone for a variety of insects and is a component of queen mandibular pheromone . It is an anti-fungal agent often used in a variety of cosmetics, personal-care products , and as a food preservative .
Synthesis Analysis
Parabens are synthesized by a traditional method through an acid–base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid or montmorillonite . Methylparaben is produced by the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid .
Molecular Structure Analysis
The chemical formula of Methylparaben is C8H8O3 . It is the methyl ester of p-hydroxybenzoic acid .
Chemical Reactions Analysis
Methylparaben can undergo degradation when exposed to ultraviolet radiation combined with hydrogen peroxide . The proposed kinetic model incorporates photochemical and chemical reactions, and reaction-rate constants .
Physical And Chemical Properties Analysis
Methylparaben is available in the form of white crystals . It is soluble in water, methanol, and ether and slightly soluble in chloroform .
Applications De Recherche Scientifique
Effects on Adipocyte Differentiation : Parabens, including Methylparaben, can promote adipogenesis in murine 3T3-L1 cells, potentially contributing to obesity. These effects are due to the activation of certain receptors in preadipocytes but not through direct binding to the glucocorticoid receptor (Hu et al., 2013).
Occurrence and Fate in Aquatic Environments : Parabens are found in surface water and sediments due to continuous introduction from consumer products. Methylparaben is commonly detected, suggesting environmental persistence. Chlorinated derivatives of parabens, formed from reactions with free chlorine, are more stable and may pose additional environmental concerns (Haman et al., 2015).
Presence in Drinking Water and Sludge : Methylparaben is detectable in mineral and treated water samples, as well as in drinking water treatment sludge, highlighting the widespread presence of parabens in water sources (Marta-Sanchez et al., 2018).
Urinary and Serum Concentrations in Humans : Parabens, including Methylparaben, are measurable in urine, serum, and seminal plasma of humans, indicating systemic exposure through consumer products. The detection of these compounds in various biological matrices suggests their bioaccumulation potential (Frederiksen et al., 2011).
Structural Analysis : Studies on the crystal structure of Methyl 4-hydroxybenzoate provide insights into its molecular interactions and properties, essential for understanding its behavior in various applications (Sharfalddin et al., 2020).
Health Aspects : Methyl paraben has been evaluated for various health aspects. It's generally considered safe as an antimicrobial preservative, but can cause contact dermatitis in some individuals. It's not carcinogenic, mutagenic, teratogenic, or embryotoxic (Soni et al., 2002).
Population Exposure : Parabens are detected in a significant portion of the U.S. population. Factors like sex and race influence urinary concentrations of Methylparaben, suggesting differential exposure or metabolism among different demographic groups (Calafat et al., 2010).
Degradation Studies : Research on the degradation of Methyl Paraben by different methods, such as electrochemical oxidation and biofilm systems, shows potential pathways for mitigating its environmental impact (Steter et al., 2014; Fan & Wang, 2012).
Orientations Futures
There is ongoing research to evaluate the potential health implications of paraben usage . The presence of parabens in ecosystems is mainly related to wastewater discharges . A review of European legislation regarding parabens was also performed, presenting some considerations for the use of parabens .
Propriétés
IUPAC Name |
trideuteriomethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFILQKKLGQFO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3 Paraben | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)


![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)




